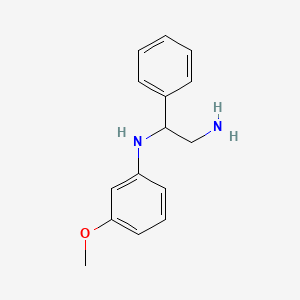

N-(2-amino-1-phenylethyl)-3-methoxyaniline

Übersicht

Beschreibung

N-(2-amino-1-phenylethyl)-3-methoxyaniline: is an organic compound that belongs to the class of aromatic amines This compound features a phenylethylamine backbone with an additional methoxy group attached to the aromatic ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-amino-1-phenylethyl)-3-methoxyaniline typically involves the reaction of 3-methoxyaniline with 2-amino-1-phenylethanol under specific conditions. One common method includes the use of a dehydrating agent to facilitate the formation of the desired amine linkage. The reaction is usually carried out in an organic solvent such as toluene or ethanol, and the temperature is maintained between 60-80°C to ensure optimal yield.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and scalability of the process. Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) may be employed to accelerate the reaction. The use of high-pressure reactors can also improve the overall yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions: N-(2-amino-1-phenylethyl)-3-methoxyaniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding quinones.

Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a metal catalyst to yield reduced amine derivatives.

Substitution: Electrophilic aromatic substitution reactions can occur, where the methoxy group directs incoming electrophiles to the ortho and para positions on the aromatic ring.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) in an aqueous medium at room temperature.

Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst under atmospheric pressure.

Substitution: Bromine (Br2) in acetic acid (CH3COOH) at 0-5°C.

Major Products:

Oxidation: Quinones and other oxidized derivatives.

Reduction: Reduced amine derivatives.

Substitution: Brominated or nitrated aromatic compounds.

Wissenschaftliche Forschungsanwendungen

Chemistry: N-(2-amino-1-phenylethyl)-3-methoxyaniline is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and dyes. Its unique structure allows for the creation of complex molecules with potential therapeutic properties.

Biology: In biological research, this compound is studied for its potential role as a neurotransmitter analog. It may interact with specific receptors in the brain, influencing neurological pathways and behavior.

Medicine: The compound is investigated for its potential use in developing new medications for neurological disorders, such as depression and anxiety. Its ability to cross the blood-brain barrier makes it a promising candidate for drug development.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various applications, including the manufacture of polymers and resins.

Wirkmechanismus

The mechanism of action of N-(2-amino-1-phenylethyl)-3-methoxyaniline involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The compound may act as an agonist or antagonist, modulating the activity of these receptors and influencing signal transduction pathways. This modulation can lead to changes in neurotransmitter release, synaptic plasticity, and overall brain function.

Vergleich Mit ähnlichen Verbindungen

Phenylethanolamine: Shares a similar phenylethylamine backbone but lacks the methoxy group.

3-Methoxyaniline: Contains the methoxy group on the aromatic ring but lacks the phenylethylamine backbone.

N-(2-amino-1-phenylethyl)-N,N-diethylamine: Similar structure with additional ethyl groups on the nitrogen atom.

Uniqueness: N-(2-amino-1-phenylethyl)-3-methoxyaniline is unique due to the presence of both the phenylethylamine backbone and the methoxy group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Biologische Aktivität

N-(2-amino-1-phenylethyl)-3-methoxyaniline, a compound belonging to the class of substituted anilines, has garnered attention due to its potential biological activities, particularly in the context of cancer research and as a histone deacetylase (HDAC) inhibitor. This article explores its biological activity, focusing on its mechanisms, efficacy in various assays, and structure-activity relationships (SAR).

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Molecular Formula : CHNO

- Molecular Weight : 178.23 g/mol

- Functional Groups : Aniline, methoxy, and amino groups.

The primary mechanism through which this compound exerts its biological effects is believed to involve the inhibition of HDACs. HDACs play a crucial role in the regulation of gene expression by removing acetyl groups from histones, leading to chromatin condensation and transcriptional repression. By inhibiting HDAC activity, this compound may promote a more relaxed chromatin structure, facilitating gene expression associated with cell cycle arrest and apoptosis in cancer cells.

Antitumor Activity

Research has indicated that this compound exhibits significant antitumor activity. In vitro studies demonstrated that this compound can inhibit the proliferation of various cancer cell lines. The following table summarizes some key findings:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HeLa (cervical cancer) | 5.0 | Induction of apoptosis |

| MCF-7 (breast cancer) | 4.5 | Cell cycle arrest |

| U937 (histiocytic lymphoma) | 6.0 | HDAC inhibition |

These results suggest that the compound's effectiveness varies across different cancer types, with notable potency against breast and cervical cancer cell lines.

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications to the aniline structure can significantly influence biological activity. For instance:

- Substituents on the Phenyl Ring : The presence of electron-donating groups such as methoxy enhances HDAC inhibitory activity.

- Amino Group Positioning : The position of the amino group relative to other substituents affects both solubility and cellular uptake, impacting overall efficacy.

Study 1: HDAC Inhibition

A study conducted by researchers at [source] focused on the synthesis and evaluation of this compound as a novel HDAC inhibitor. The compound was shown to exhibit superior HDAC inhibition compared to established inhibitors like SAHA (suberoylanilide hydroxamic acid). In vivo studies using xenograft models demonstrated that this compound could reduce tumor growth significantly.

Study 2: Apoptotic Pathways

Another investigation examined the apoptotic mechanisms activated by this compound in U937 cells. The study highlighted that treatment with this compound led to increased levels of pro-apoptotic factors and decreased anti-apoptotic proteins, confirming its role in promoting apoptosis through intrinsic pathways.

Eigenschaften

IUPAC Name |

N-(3-methoxyphenyl)-1-phenylethane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O/c1-18-14-9-5-8-13(10-14)17-15(11-16)12-6-3-2-4-7-12/h2-10,15,17H,11,16H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTSOFJYLPQGFMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)NC(CN)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.